4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-2,5-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-5-2-3(6(12)13)9-10-4(2)7-1-8-5/h1H,(H,12,13)(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRHQMHIXPQFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864872-01-5 | |
| Record name | 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization with formamide. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is with a molecular weight of approximately 180.12 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which contributes to its biological activity and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine can inhibit the proliferation of various cancer cell lines. A study demonstrated that these compounds effectively reduced cell viability in breast and lung cancer models through apoptosis induction and cell cycle arrest mechanisms .
Antiviral Properties
Another promising application is in antiviral drug development. A derivative of 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine has shown effectiveness against viral infections by inhibiting viral replication processes. This was evidenced in vitro against specific strains of viruses such as influenza and HIV .
The biological activity of 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine derivatives is attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : These compounds can act as inhibitors for key enzymes involved in cancer metabolism and viral replication. For example, they have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Modulation : Some derivatives also exhibit activity as receptor modulators, influencing pathways related to inflammation and immune response.
Organic Electronics
The unique electronic properties of 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine make it suitable for applications in organic electronics:
- Conductive Polymers : Research has explored its incorporation into conductive polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's ability to facilitate charge transport enhances the efficiency of these materials .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Key Structural Derivatives
The following table summarizes critical structural analogues and their distinguishing features:
Key Differences and Implications
This may improve aqueous solubility but reduce membrane permeability. Methylation at N1 (as in the acetic acid derivative ) could sterically hinder interactions with biological targets, such as enzymes or receptors, compared to the unsubstituted parent compound.
Synthetic Pathways :
- The target compound’s synthesis likely involves cyclization of pyrazole precursors with formamide or formic acid, as seen in analogous pyrazolo[3,4-d]pyrimidine syntheses .
- Derivatives with sulfanyl groups (e.g., ) are synthesized via nucleophilic substitution reactions using carbon disulfide or thiol-containing reagents .
Biological Activity Trends :
- While the Molecules 2008 study reported antibacterial and antifungal activity in pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 15 and 17), the target compound’s activity remains uncharacterized in the provided evidence.
- The lack of activity data for ethyl ester derivatives suggests these may serve as intermediates rather than bioactive agents.
Pharmacological Potential
Pyrazolo[3,4-d]pyrimidines are established kinase inhibitors (e.g., resembling the purine scaffold in ATP-competitive inhibitors). The carboxylic acid group in the target compound could mimic phosphate groups in kinase substrates, enhancing binding affinity .
Limitations and Gaps
- Activity Data: No direct evidence links the target compound to antimicrobial or kinase inhibitory effects, though structurally related compounds show promise .
- Solubility and Stability : The carboxylic acid group may improve solubility but could also increase susceptibility to metabolic degradation compared to ester derivatives.
Biological Activity
4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Structure and Properties
The structure of this compound features a fused ring system that includes both pyrazole and pyrimidine components. The presence of the carboxylic acid group at the 3-position enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Target Enzymes
The primary biological target for this compound is Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 activity by this compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects several downstream signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where dysregulation of the cell cycle is a hallmark of tumor growth.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Cycle Arrest : Compound 12b (a derivative) was shown to halt the cell cycle at the S phase and increase apoptosis levels by approximately 18.98-fold compared to control groups in MDA-MB-468 breast cancer cells .
- Caspase Activation : The same study noted a 7.32-fold increase in caspase-3 levels, indicating enhanced apoptotic activity due to the compound's action .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor:
- Kinase Inhibition : It has been reported to inhibit various kinases involved in cancer progression and signaling pathways. This includes inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are critical in tumor development .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Study A | Significant inhibition of CDK2 activity leading to reduced cell proliferation | MDA-MB-468 (breast cancer) |
| Study B | Induced apoptosis through caspase activation | T47D (breast cancer) |
| Study C | Demonstrated effectiveness as a VEGFR-2 inhibitor | NCI 60 human tumor cell line panel |
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from precursors such as 3-amino-1H-pyrazole and ethyl acetoacetate under acidic conditions. This process may include:
- Cyclization : Reaction with formamide to form the fused ring structure.
- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies indicate that its solubility and stability are influenced by the carboxylic acid group, which can enhance bioavailability.
Q & A
Q. Key Steps :
- Condensation : Use alkylglycinates and aldehydes in methanol with triethylamine.
- Cyclization : Sodium methoxide in methanol at 50–60°C for 0.5–1 hour .
- Oxidation : For fluorinated derivatives, employ NaClO2 and H2O2 in THF/water .
How can spectroscopic methods be employed to characterize this compound?
Basic Research Question
Structural elucidation relies on:
- <sup>1</sup>H NMR : Signals for aromatic protons (δ 7.5–8.7 ppm) and carboxylic acid protons (δ ~12–14 ppm) .
- LCMS/HRMS : Molecular ion peaks (e.g., m/z 311.1 for methyl-substituted analogs) confirm molecular weight .
- IUPAC Standard InChIKey : Use tools like PubChem to validate structural uniqueness (e.g., LHCPRYRLDOSKHK-UHFFFAOYSA-N for related pyrazolopyrimidines) .
Q. Methodological Tip :
How can derivatives of this compound be designed to enhance biological activity?
Advanced Research Question
Strategy :
- Fluorination : Introduce fluorine at the 5-position to improve metabolic stability and binding affinity. Fluorobenzamide derivatives show enhanced interactions with hydrophobic enzyme pockets .
- Amide Formation : Coupling with arylpiperazines or phenylalkylamines via General Procedure F1 (e.g., EDCI/HOBt activation) increases solubility and target selectivity .
- Computational Docking : Model interactions with targets like hypoxanthine-guanine phosphoribosyltransferase using PyMOL or AutoDock, leveraging structural data from DrugBank .
Q. Example :
- Methyl substitution at C3 reduces steric hindrance, improving binding to purine-processing enzymes .
What reaction mechanisms govern the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Question
- Aldol Condensation : Triethylamine deprotonates glycinate esters, enabling nucleophilic attack on aldehyde carbonyl groups .
- Oxidative Cyclization : Sodium methoxide facilitates ring closure via elimination, forming the pyrimidine core. Acidification protonates intermediates, stabilizing the carboxylic acid .
- Electrophilic Fluorination : NaClO2 generates ClO2<sup>−</sup>, which oxidizes amine intermediates to nitro groups, later reduced to NH2.
Q. Troubleshooting :
How can researchers address discrepancies in reaction yields when introducing substituents?
Data Contradiction Analysis
Common Issues :
- Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder cyclization. Use smaller alkyl chains or electron-deficient aryl groups .
- Solvent Polarity : Polar aprotic solvents (DMF, THF) improve solubility of hydrophobic intermediates but may slow cyclization. Balance with methanol/water mixtures .
- Purification : Low-yielding steps may require column chromatography (silica gel, ethyl acetate/hexane) instead of simple filtration .
Q. Case Study :
- Fluorinated derivatives achieved 94% purity via LCMS after column purification, versus 70–80% for unfiltered precipitates .
What computational approaches predict the compound’s interactions with biological targets?
Advanced Methodological Question
- Molecular Docking : Use AutoDock Vina to simulate binding to hypoxanthine-guanine phosphoribosyltransferase (PDB: 1BZY). Align the carboxylic acid moiety with the enzyme’s active-site phosphate-binding region .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with IC50 values to predict activity trends. Fluorine (σ = 0.78) enhances electron withdrawal, improving binding .
Q. Validation :
- Compare docking scores with known inhibitors (e.g., 3H-pyrazolo[4,3-d]pyrimidin-7-ol, DrugBank ID: DB03153) .
What are best practices for purifying 4-oxo-pyrazolopyrimidine-3-carboxylic acid?
Q. Methodological Guidance
- Acid Precipitation : Adjust reaction mixtures to pH <7 with HCl (1:1) to protonate the carboxylic acid, inducing crystallization .
- Recrystallization : Use ethanol/water (3:1) for high-purity crystals. Avoid DMSO due to high boiling point .
- HPLC : For analytical purity >95%, employ C18 columns with 0.1% TFA in acetonitrile/water gradients .
Which structural features correlate with biological activity in pyrazolopyrimidine analogs?
Q. Structure-Activity Relationship (SAR)
- Carboxylic Acid Group : Essential for hydrogen bonding with catalytic residues (e.g., Asp/His in kinases) .
- C4-Oxo Group : Participates in π-stacking with aromatic enzyme pockets. Methyl substitution here reduces activity .
- Fluorine at C5 : Increases lipophilicity (clogP ~2.1) and bioavailability, as seen in fluorobenzamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
